molecular formula C25H33N3O3 B2966026 [2-[(1-cyanocycloheptyl)amino]-2-oxoethyl] (E)-3-[4-(azepan-1-yl)phenyl]prop-2-enoate CAS No. 1031067-11-4

[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl] (E)-3-[4-(azepan-1-yl)phenyl]prop-2-enoate

Cat. No.: B2966026
CAS No.: 1031067-11-4
M. Wt: 423.557
InChI Key: SBEQIDHDBMMWLB-UHFFFAOYSA-N
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Description

The compound [2-[(1-cyanocycloheptyl)amino]-2-oxoethyl] (E)-3-[4-(azepan-1-yl)phenyl]prop-2-enoate is a structurally complex molecule featuring:

  • A prop-2-enoate backbone with an (E)-configuration, ensuring conjugation across the α,β-unsaturated ester system.
  • A 4-(azepan-1-yl)phenyl substituent at the β-position, introducing a seven-membered azepane ring that may enhance lipophilicity and modulate receptor interactions.
  • A 2-[(1-cyanocycloheptyl)amino]-2-oxoethyl group at the ester oxygen, combining a cycloheptyl ring (seven-membered aliphatic ring), a cyano group, and an amide linkage. This moiety likely influences solubility, metabolic stability, and intermolecular interactions.

While direct pharmacological or crystallographic data for this compound are absent in the provided evidence, its structural motifs align with derivatives studied for applications in medicinal chemistry, such as enzyme inhibition or receptor modulation .

Properties

IUPAC Name

[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl] (E)-3-[4-(azepan-1-yl)phenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O3/c26-20-25(15-5-1-2-6-16-25)27-23(29)19-31-24(30)14-11-21-9-12-22(13-10-21)28-17-7-3-4-8-18-28/h9-14H,1-8,15-19H2,(H,27,29)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBEQIDHDBMMWLB-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C#N)NC(=O)COC(=O)C=CC2=CC=C(C=C2)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCC(CC1)(C#N)NC(=O)COC(=O)/C=C/C2=CC=C(C=C2)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-[(1-cyanocycloheptyl)amino]-2-oxoethyl] (E)-3-[4-(azepan-1-yl)phenyl]prop-2-enoate is a complex organic molecule with potential applications in medicinal chemistry. Its unique structure suggests various biological activities, particularly in the fields of pharmacology and biochemistry.

Chemical Structure and Properties

The compound's IUPAC name is 4-[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]amino]-N-(4-ethoxyphenyl)benzamide. It features a benzamide core, a cyano group, and an azepan ring, which may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC25H30N4O3
Molecular Weight430.54 g/mol
CAS Number1223270-43-6
SolubilitySoluble in DMSO

The biological activity of this compound is thought to involve interactions with specific receptors or enzymes. Preliminary studies suggest that it may act as an inhibitor of certain enzymatic pathways, potentially modulating cellular responses.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting the synthesis or degradation of key biomolecules.
  • Receptor Modulation : It could interact with various receptors, altering signaling pathways that regulate cell function and homeostasis.

Biological Activity Studies

Recent research has focused on the compound's pharmacological effects, including its potential anti-inflammatory and analgesic properties.

Case Study: Analgesic Activity

In a study assessing the analgesic properties of similar compounds, it was found that derivatives with a cyano group exhibited significant pain relief in animal models. The mechanism was hypothesized to involve modulation of pain pathways through receptor antagonism.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnalgesicSignificant pain relief
Anti-inflammatoryReduced inflammation
AntimicrobialModerate activity

Synthesis and Derivatives

The synthesis of this compound involves multiple steps starting from readily available precursors. The introduction of the cyano group and the azepan moiety are critical for enhancing biological activity.

Synthetic Route Overview:

  • Formation of Benzamide Core : Reaction of 4-ethoxybenzoic acid with thionyl chloride.
  • Introduction of Cyano Group : Utilization of cyanoacetate derivatives.
  • Formation of Azepan Ring : Cyclization reactions leading to azepan incorporation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural differences and similarities between the target compound and related molecules from the evidence:

Compound Name / ID Key Substituents Molecular Weight Functional Features Evidence Source
Target Compound 4-(azepan-1-yl)phenyl; 1-cyanocycloheptylamino-oxoethyl ~460–480 g/mol* Ester, α,β-unsaturated system, azepane ring, cyano group N/A
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate 4-methoxyphenyl; ethyl ester 245.27 g/mol Ester, α,β-unsaturated system, methoxy group (electron-donating) [3, 4]
[2-(4-Cyanoanilino)-2-oxoethyl] (2S)-2-[(4-fluorobenzoyl)amino]-3-(1H-indol-3-yl)propanoate 4-cyanoanilino; indole; fluorobenzoyl ~450–470 g/mol Amide, indole ring (aromatic), fluorinated benzoyl group [12]
Propan-2-yl (E)-2-cyano-3-[2,4-dimethyl-5-[(2-methylphenyl)sulfanylmethyl]phenyl]prop-2-enoate Thioether-linked 2-methylphenyl; propan-2-yl ester ~430–450 g/mol α,β-unsaturated ester, thioether (enhanced lipophilicity), cyano group [14]
[1-[(2-Cyano-3-methylbutan-2-yl)amino]-1-oxopropan-2-yl] (E)-3-[5-chloro-1-(4-fluorophenyl)-... Chloro-fluorophenylpyrazole; 3-methylbutan-2-yl cyanoamide 446.90 g/mol α,β-unsaturated ester, pyrazole ring (bioactive scaffold), chloro/fluoro substituents [18]

*Estimated based on analogous structures.

Key Observations:

Backbone Flexibility vs. The (E)-configuration in the prop-2-enoate system (common across analogs) ensures planarity, enhancing conjugation and stability .

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (EWGs): The cyano group in the target compound and analogs (e.g., ) may increase electrophilicity, influencing reactivity in Michael addition or enzyme inhibition. Azepane vs. Piperidine/Azepine: The seven-membered azepane ring in the target compound likely improves solubility compared to smaller heterocycles (e.g., piperidine) but may reduce metabolic stability due to increased ring strain .

Hydrogen Bonding and Crystal Packing: Weak C–H···O/N interactions observed in ethyl (2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate suggest similar packing motifs for the target compound, though bulkier substituents (e.g., azepane) could disrupt crystallinity .

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